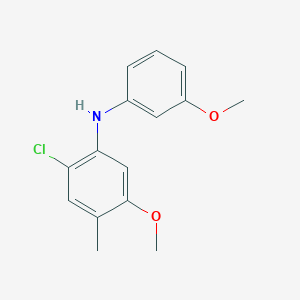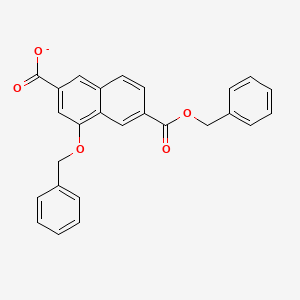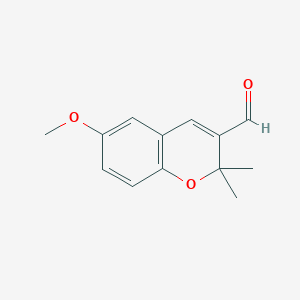![molecular formula C12H16ClNO B14179595 [4-(2-Chlorophenyl)piperidin-4-yl]methanol CAS No. 925218-22-0](/img/structure/B14179595.png)
[4-(2-Chlorophenyl)piperidin-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Chlorophenyl)piperidin-4-yl]methanol: is a chemical compound with the molecular formula C12H16ClNO and a molecular weight of 225.71 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a chlorophenyl group attached to the piperidine ring
Méthodes De Préparation
The synthesis of [4-(2-Chlorophenyl)piperidin-4-yl]methanol typically involves the reaction of 2-chlorobenzaldehyde with piperidine under specific conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Analyse Des Réactions Chimiques
[4-(2-Chlorophenyl)piperidin-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
[4-(2-Chlorophenyl)piperidin-4-yl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various medical conditions, including neurological disorders and pain management.
Mécanisme D'action
The mechanism of action of [4-(2-Chlorophenyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits for neurological conditions .
Comparaison Avec Des Composés Similaires
[4-(2-Chlorophenyl)piperidin-4-yl]methanol can be compared to other similar compounds, such as:
[4-(4-Chlorophenyl)piperidin-4-yl]methanol: This compound has a similar structure but with the chlorine atom in a different position on the phenyl ring.
[4-(2-Bromophenyl)piperidin-4-yl]methanol: This compound features a bromine atom instead of chlorine, which may result in different chemical reactivity and biological activity.
[4-(2-Fluorophenyl)piperidin-4-yl]methanol: The presence of a fluorine atom can significantly alter the compound’s properties, including its metabolic stability and interaction with biological targets.
Propriétés
Numéro CAS |
925218-22-0 |
|---|---|
Formule moléculaire |
C12H16ClNO |
Poids moléculaire |
225.71 g/mol |
Nom IUPAC |
[4-(2-chlorophenyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C12H16ClNO/c13-11-4-2-1-3-10(11)12(9-15)5-7-14-8-6-12/h1-4,14-15H,5-9H2 |
Clé InChI |
SVOXQYQIXSNDLD-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(CO)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14179525.png)

![1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene](/img/structure/B14179539.png)




![4-(2-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}ethyl)-1,3-dioxolan-2-one](/img/structure/B14179576.png)
![Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14179578.png)
![N-([1,1'-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine](/img/structure/B14179583.png)
![Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo-](/img/structure/B14179597.png)
